molecular formula C8H14N2O B2830913 Decahydropyrrolo[3,4-B]azepin-2-one CAS No. 1824152-13-7

Decahydropyrrolo[3,4-B]azepin-2-one

Cat. No.: B2830913
CAS No.: 1824152-13-7
M. Wt: 154.213
InChI Key: ZHCJQQDBJATHJJ-UHFFFAOYSA-N
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Description

Decahydropyrrolo[3,4-B]azepin-2-one is a chemical compound with the CAS Number: 1824152-13-7 . It has a molecular weight of 154.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c11-8-3-1-2-6-4-9-5-7 (6)10-8/h6-7,9H,1-5H2, (H,10,11) . The molecule contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

This compound is a powder that can be stored at room temperature .

Scientific Research Applications

DNA Methylation and Cancer Therapy

Decahydropyrrolo[3,4-b]azepin-2-one, known as decitabine (5-aza-2'-deoxycytidine), is a nucleoside analog used in cancer therapy, particularly for myelodysplastic syndromes and acute myeloid leukaemia. It functions as a DNA-demethylating agent, acting in a dose-dependent manner as either a genotoxic agent or by reactivating silenced genes through DNA demethylation. Its efficacy is partially attributed to the upregulation of pyrimidine metabolic enzymes in response to treatment, suggesting a significant role in cellular response to the anti-cancer nucleoside (Requena et al., 2016).

Epigenetic Silencing and Cancer Therapy

Decitabine is also utilized to demonstrate the correlation between loss of methylation in specific gene regions and activation of the associated genes. This approach has shown promise in the treatment of cancers where epigenetic silencing of critical regulatory genes occurs, highlighting the drug's potential in epigenetic cancer therapies (Christman, 2002).

Comparison with Azacitidine in AML

A direct comparison between decitabine and azacitidine (AZA), another nucleoside analog, in acute myeloid leukemia (AML) cell lines, revealed both drugs' ability to deplete DNA methyltransferase 1, induce DNA hypomethylation, and cause DNA damage. However, decitabine showed these effects at significantly lower concentrations than azacitidine, underlining its potent mechanism of action in DNA hypomethylation (Hollenbach et al., 2010).

Safety and Hazards

The safety information for Decahydropyrrolo[3,4-B]azepin-2-one includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-6-4-9-5-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCJQQDBJATHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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